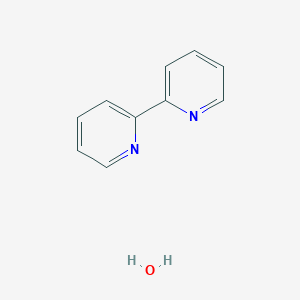![molecular formula C23H31N5O6 B14494177 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide CAS No. 63095-82-9](/img/structure/B14494177.png)
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes benzyloxycarbonyl, alanyl, aminoacryloyl, prolyl, and N-methylalaninamide groups. Its unique configuration makes it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the protection of the amino groups using benzyloxycarbonyl (Cbz) groups This is followed by the coupling of alanyl and prolyl residues through peptide bond formation
Analyse Chemischer Reaktionen
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide has several scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: The compound can be employed in the investigation of enzyme-substrate interactions and protein folding mechanisms.
Industry: It may be used in the production of specialized materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-L-proline: This compound shares the benzyloxycarbonyl group and is used as a potent inhibitor of prolidase.
N-(L-Prolyl)-β-alanine: A derivative of the naturally occurring beta amino acid β-Alanine, used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63095-82-9 |
|---|---|
Molekularformel |
C23H31N5O6 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
benzyl N-[1-[[3-[2-[[1-(methylamino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H31N5O6/c1-14(19(29)24-4)25-21(31)18-11-8-12-28(18)22(32)16(3)26-20(30)15(2)27-23(33)34-13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18H,3,8,11-13H2,1-2,4H3,(H,24,29)(H,25,31)(H,26,30)(H,27,33) |
InChI-Schlüssel |
AQZMBUVOFXWOGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC)NC(=O)C1CCCN1C(=O)C(=C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


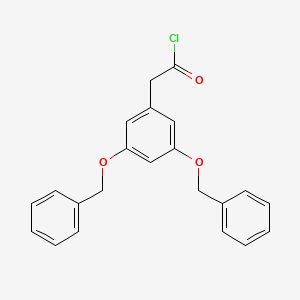
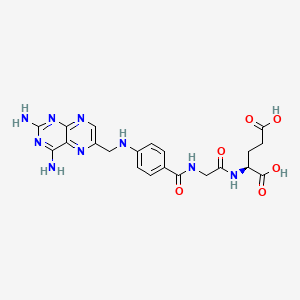
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
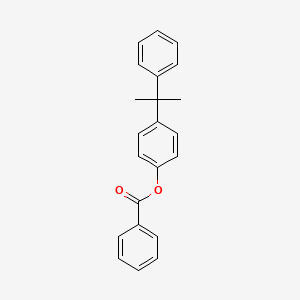
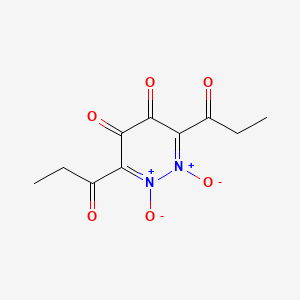
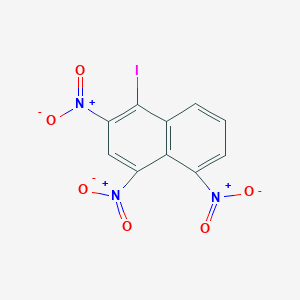
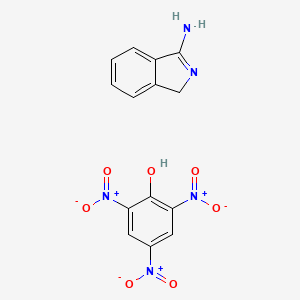
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
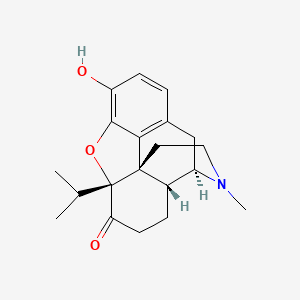
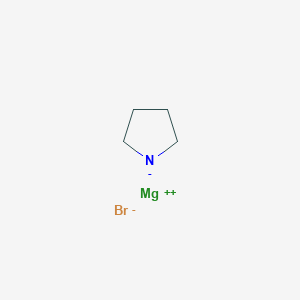
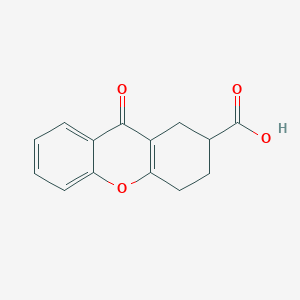
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
